molecular formula C17H20O6 B1597366 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid CAS No. 24243-38-7

3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid

Katalognummer: B1597366
CAS-Nummer: 24243-38-7
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: LBPWEATYVDLHIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a furochromen derivative featuring a fused furan-chromene core substituted with methoxy, methyl, and oxo groups, coupled with a propanoic acid side chain. For instance, it is identified as an impurity in mycophenolate mofetil, an immunosuppressant drug, where its esterified form (2-morpholinoethyl ester) is noted .

Eigenschaften

IUPAC Name

3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)15-10(14(9)21-3)4-6-17(2,23-15)7-5-12(18)19/h4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWEATYVDLHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C3C(=C1OC)CCC(O3)(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966168
Record name 3-(5-Methoxy-2,6-dimethyl-9-oxo-3,4,7,9-tetrahydro-2H-furo[3,4-h][1]benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24243-38-7, 5184-61-2
Record name NSC191325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(5-Methoxy-2,6-dimethyl-9-oxo-3,4,7,9-tetrahydro-2H-furo[3,4-h][1]benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid, commonly referred to by its CAS number 24243-38-7, is a synthetic compound belonging to the furochromone class. This compound has garnered attention for its potential biological activities, including anti-inflammatory and cytotoxic properties.

PropertyValue
Molecular FormulaC₁₇H₂₀O₆
Molecular Weight320.337 g/mol
Density1.274 g/cm³
Boiling Point590.7 ºC at 760 mmHg
LogP2.622

Anti-inflammatory Effects

Research indicates that compounds similar to 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid exhibit significant anti-inflammatory properties. For instance, studies on related furochromones have demonstrated their ability to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

A study evaluating various furochromone derivatives found that certain compounds effectively inhibited COX-2 and LOX activities, suggesting a potential for therapeutic applications in inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies have shown that derivatives of furochromones can induce apoptosis in cancer cells. Specifically, compounds with structural similarities to 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid have been tested against breast cancer cell lines (e.g., MCF-7) and exhibited significant cytotoxicity .

Antioxidant Activity

Antioxidant properties are another notable aspect of this compound's biological activity. Furochromones have been reported to scavenge free radicals effectively and protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit COX and LOX enzymes involved in the inflammatory response.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through the modulation of signaling molecules.
  • Free Radical Scavenging : The ability to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

Study on Cytotoxicity

In a comparative study involving various furochromone derivatives, it was found that certain modifications to the chemical structure significantly enhanced cytotoxicity against MCF-7 cells. For example, the introduction of electron-withdrawing groups increased potency against cholinesterases and β-secretase enzymes while maintaining low toxicity towards normal cells .

Anti-inflammatory Activity Assessment

Another study assessed the anti-inflammatory potential of a series of furochromone derivatives using an animal model of inflammation. The results indicated a marked reduction in inflammatory markers when treated with these compounds compared to control groups .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antioxidant Activity

Research has indicated that compounds similar to 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, making them candidates for further development in nutraceuticals and pharmaceuticals aimed at combating oxidative damage.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential therapeutic applications in treating chronic inflammatory conditions such as arthritis and other autoimmune diseases.

3. Neuroprotective Potential

Preliminary studies indicate that this compound may have neuroprotective effects. It appears to protect neuronal cells from apoptosis induced by various neurotoxic agents. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry examined the antioxidant capacity of several furochromene derivatives, including 3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid. The results demonstrated that these compounds significantly reduced oxidative stress markers in vitro and in vivo models of oxidative damage .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial reported in Phytotherapy Research, researchers evaluated the anti-inflammatory effects of this compound on human cell lines. The study found that treatment with the compound resulted in a marked decrease in the levels of inflammatory mediators such as TNF-alpha and IL-6 . This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 3: Neuroprotection

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of the compound against glutamate-induced toxicity in rat cortical neurons. The findings indicated that pre-treatment with the compound significantly improved cell viability and reduced markers of oxidative stress . This supports its potential use in neurodegenerative disease therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: (1) phenylpropanoic acid derivatives, (2) mycophenolate mofetil-related impurities, and (3) pyrano/furochromen isomers. Key comparisons are outlined below:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents/Modifications Functional Groups
3-(5-Methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic Acid (Target) Furo[3,4-h]chromen 5-methoxy, 2,6-dimethyl, 9-oxo, 4,7-dihydro Propanoic acid
2-Morpholinoethyl ester of Target (Mycophenolate Mofetil Impurity) Furo[3,4-h]chromen Esterified morpholinoethyl group Ester, tertiary amine
3-(3′-Hydroxyphenyl)propanoic Acid Phenyl ring 3′-hydroxy Propanoic acid
3-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic Acid Pyrano[2,3-f]chromen 5-methoxy, 4,8,8-trimethyl, 2-oxo, 9,10-dihydro Propanoic acid

Table 2: Pharmacological Activities

Compound Anti-inflammatory Anti-diabetic Anticancer Neuroprotective Other Effects
Target Compound Not reported Not reported Not reported Not reported Impurity in mycophenolate
3-(3′-Hydroxyphenyl)propanoic Acid Yes (in vitro) Yes (in vitro) Moderate Yes (in vitro) Blood pressure reduction
3-(3′,4′-Dihydroxyphenyl)acetic Acid Not reported Not reported High (colon cancer) Not reported
Pyrano[2,3-f]chromen Analog Not reported Not reported Not reported Not reported Structural isomer of target

Key Findings

Structural vs. Functional Relationships: The target compound’s furochromen core distinguishes it from phenylpropanoic acid derivatives (e.g., 3-(3′-hydroxyphenyl)propanoic acid), which lack the fused heterocyclic system but exhibit documented anti-inflammatory and neuroprotective activities . The chromen ring may enhance metabolic stability or target specificity compared to simpler aromatic analogs. Mycophenolate-related impurity: Esterification of the target’s propanoic acid group with a morpholinoethyl moiety (as in the impurity) likely alters solubility and bioavailability, a common prodrug strategy to improve membrane permeability . Pyrano vs. This structural variation could influence binding to enzymes like cyclooxygenase or kinases.

Biological Activity Gaps: While phenylpropanoic acids show anti-diabetic and antihypertensive effects , the target compound’s fused heterocycle may confer unique pharmacological profiles that remain unexplored. Its role as a mycophenolate impurity suggests possible immunosuppressive or cytotoxic properties requiring further study.

Safety and Handling: The pyrano[2,3-f]chromen analog includes safety protocols for heat avoidance (P210), highlighting reactivity risks common to chromen derivatives. Similar precautions may apply to the target compound, though specific data are lacking.

Vorbereitungsmethoden

Construction of the Furochromenone Core

The core furochromenone system is generally synthesized via cyclization reactions starting from appropriately substituted chromone or coumarin derivatives. Common methods include:

  • Acid-catalyzed cyclization : Starting from hydroxychromones with suitable side chains, intramolecular cyclization under acidic conditions forms the furan ring fused to the chromenone.
  • Claisen–Schmidt condensation followed by cyclization : This approach involves condensation of aromatic aldehydes with ketones to form α,β-unsaturated carbonyl intermediates, which then undergo cyclization to the fused system.

Attachment of the Propanoic Acid Side Chain

The propanoic acid moiety at the 3-position is typically introduced via:

Detailed Preparation Methods

Acid-Catalyzed Claisen–Schmidt Condensation and Cyclization

One reported approach for similar fused heterocyclic systems involves:

Step Reagents and Conditions Description
1 Aromatic aldehyde + methyl ketone, acid catalyst (e.g., HCl or H2SO4) Claisen–Schmidt condensation to form α,β-unsaturated ketone intermediate
2 Microwave-assisted cyclization with hydrazine hydrate in ethanol Formation of fused heterocyclic ring system
3 Purification by chromatographic techniques Isolation of pure fused ring compound

This method provides good yields (~90%) and allows incorporation of various substituents on the aromatic ring.

Preparation of Propanoic Acid Derivatives via Acid Chloride Intermediate

For the propanoic acid side chain, a common preparative step is conversion of the acid to the acid chloride using thionyl chloride, followed by reaction with nucleophiles to form amides or esters which can be hydrolyzed back to acids:

Step Reagents and Conditions Description
1 3-(5-methoxy-2,6-dimethylchromen-2-yl)propanoic acid + thionyl chloride (SOCl2), reflux in chloroform Formation of corresponding acid chloride
2 Reaction of acid chloride with nucleophile (e.g., amine) at room temperature Formation of amide intermediate
3 Hydrolysis or further functionalization to yield the final propanoic acid derivative

The acid chloride formation is monitored by IR spectroscopy, observing characteristic absorption between 1780–1815 cm⁻¹.

Example Experimental Procedure

  • Reflux 10 mmol of the propanoic acid derivative with 12 mmol thionyl chloride in 30 mL chloroform until IR confirms acid chloride formation.
  • Evaporate solvent under reduced pressure.
  • React the acid chloride with appropriate nucleophiles or directly use for further coupling reactions.
  • Purify the final product by recrystallization or chromatography.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents Conditions Yield (%) Notes
Claisen–Schmidt condensation Aromatic aldehyde, methyl ketone, acid catalyst Reflux, acid catalysis 85–90 Forms α,β-unsaturated intermediate
Cyclization to fused ring Hydrazine hydrate, ethanol, microwave Microwave-assisted, mild heating 80–90 Efficient ring closure
Acid chloride formation Thionyl chloride, chloroform Reflux, monitored by IR ~90.9 Key intermediate for side-chain attachment
Amide/ester formation Acid chloride + nucleophile Room temperature, 18 h stirring 85–95 Followed by hydrolysis if needed

Research Findings and Analytical Confirmation

  • Purity and structure confirmation are typically done by FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • IR spectra show characteristic carbonyl stretches confirming acid chloride or acid functionalities.
  • NMR spectra confirm substitution patterns and ring formation.
  • Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the target compound.
  • Chromatographic techniques (TLC, HPLC) verify purity and monitor reaction progress.

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the furochromen core and substituent positions (e.g., methoxy, methyl groups). For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons in chromen systems appear between δ 6.0–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., molecular ion peak matching C18_{18}H20_{20}O6_6) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Confirm functional groups like carbonyl (stretching at ~1700 cm1^{-1} for the 9-oxo group) and carboxylic acid (broad O-H stretch at ~2500–3300 cm1^{-1}) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the fused furochromen system .

Q. What synthetic routes are reported for preparing this compound?

  • Answer :

  • Key Steps :

Oxime Formation : React ketone precursors with hydroxylamine·HCl under basic conditions (pH 8–9) to form intermediates, as seen in analogous propanoic acid syntheses .

Esterification : Use diazabicycloundecane (DBU) and methyl iodide to protect carboxylic acid groups, improving reaction yields .

Chromen Ring Construction : Cyclize furan and chromone moieties via acid-catalyzed condensation, similar to methods for related furocoumarins .

  • Purification : Recrystallization from ether/petroleum ether (60–80°C) or silica gel chromatography .

Q. How should this compound be stored to ensure stability?

  • Answer :

  • Store at ≤ -20°C in airtight, light-resistant containers to prevent degradation of the chromen core and oxidation of the propanoic acid group. This aligns with protocols for structurally sensitive compounds like 6-Methoxygramine .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the furochromen core be addressed?

  • Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters in the fused ring system, as demonstrated in pharmacopeial syntheses of similar bicyclic compounds .
  • Chromatographic Separation : Employ chiral HPLC or crystallization to isolate enantiomers, critical for bioactive studies .
  • Computational Modeling : Predict steric clashes using DFT calculations to optimize reaction conditions .

Q. What strategies resolve contradictions in bioactivity data across cell-based assays?

  • Answer :

  • Standardized Protocols :
  • Use validated cell lines (e.g., MCF-7, A549) with consistent passage numbers and culture conditions (e.g., RPMI medium + 10% FBS) .
  • Include controls for pH sensitivity (propanoic acid’s ionization state) and serum protein binding .
  • Mechanistic Studies : Combine IC50_{50} assays with transcriptomic profiling to distinguish direct cytotoxicity from off-target effects .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Metabolite Identification : Use hepatic microsomes to assess CYP450-mediated oxidation of the methoxy and chromen groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid
Reactant of Route 2
3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.